molecular formula C15H20BrNO3 B7058220 N-[1-(3-bromophenyl)-2-hydroxyethyl]-2-(oxan-4-yl)acetamide

N-[1-(3-bromophenyl)-2-hydroxyethyl]-2-(oxan-4-yl)acetamide

Cat. No.: B7058220
M. Wt: 342.23 g/mol
InChI Key: CEGZOCBLTDQYFO-UHFFFAOYSA-N
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Description

N-[1-(3-bromophenyl)-2-hydroxyethyl]-2-(oxan-4-yl)acetamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a hydroxyethyl group, and an oxan-4-yl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-bromophenyl)-2-hydroxyethyl]-2-(oxan-4-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromophenylacetic acid, which is converted to its corresponding acid chloride using thionyl chloride.

    Formation of Intermediate: The acid chloride is then reacted with 2-aminoethanol to form N-[1-(3-bromophenyl)-2-hydroxyethyl]acetamide.

    Cyclization: The intermediate is subjected to cyclization with tetrahydrofuran (THF) in the presence of a strong acid catalyst to form the oxan-4-yl ring, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-bromophenyl)-2-hydroxyethyl]-2-(oxan-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of N-[1-(3-bromophenyl)-2-oxoethyl]-2-(oxan-4-yl)acetamide.

    Reduction: Formation of N-[1-(phenyl)-2-hydroxyethyl]-2-(oxan-4-yl)acetamide.

    Substitution: Formation of N-[1-(3-substituted-phenyl)-2-hydroxyethyl]-2-(oxan-4-yl)acetamide.

Scientific Research Applications

N-[1-(3-bromophenyl)-2-hydroxyethyl]-2-(oxan-4-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(3-bromophenyl)-2-hydroxyethyl]-2-(oxan-4-yl)acetamide involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the hydroxyethyl group can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition of enzyme activity or disruption of protein-protein interactions, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)acetamide: Lacks the hydroxyethyl and oxan-4-yl groups.

    N-[1-(3-chlorophenyl)-2-hydroxyethyl]-2-(oxan-4-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.

    N-[1-(3-bromophenyl)-2-hydroxyethyl]-2-(tetrahydro-2H-pyran-4-yl)acetamide: Similar structure but with a different cyclic ether group.

Uniqueness

N-[1-(3-bromophenyl)-2-hydroxyethyl]-2-(oxan-4-yl)acetamide is unique due to the combination of its bromophenyl, hydroxyethyl, and oxan-4-yl groups, which confer specific chemical and biological properties. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[1-(3-bromophenyl)-2-hydroxyethyl]-2-(oxan-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3/c16-13-3-1-2-12(9-13)14(10-18)17-15(19)8-11-4-6-20-7-5-11/h1-3,9,11,14,18H,4-8,10H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGZOCBLTDQYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC(=O)NC(CO)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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